1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride

Medicinal Chemistry Physicochemical Property Optimization Neuropharmacology

1-(3,5-Difluoroadamantan-1-yl)methanamine hydrochloride (CAS 73600-35-8) is a synthetic, cage-like adamantane derivative featuring two bridgehead fluorine atoms that profoundly alter the scaffold's electronic and physicochemical properties relative to non-fluorinated analogs. The compound exists as a hydrochloride salt, with the free base bearing a methylamine substituent at the 1-position.

Molecular Formula C11H18ClF2N
Molecular Weight 237.72 g/mol
CAS No. 73600-35-8
Cat. No. B6144828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride
CAS73600-35-8
Molecular FormulaC11H18ClF2N
Molecular Weight237.72 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1(CC(C2)(C3)F)CN)F.Cl
InChIInChI=1S/C11H17F2N.ClH/c12-10-2-8-1-9(4-10,7-14)5-11(13,3-8)6-10;/h8H,1-7,14H2;1H
InChIKeyNGYATAOUAZVNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Difluoroadamantan-1-yl)methanamine Hydrochloride (CAS 73600-35-8): Core Structural Identity and Physicochemical Baseline for Adamantane-Based Research


1-(3,5-Difluoroadamantan-1-yl)methanamine hydrochloride (CAS 73600-35-8) is a synthetic, cage-like adamantane derivative featuring two bridgehead fluorine atoms that profoundly alter the scaffold's electronic and physicochemical properties relative to non-fluorinated analogs. The compound exists as a hydrochloride salt, with the free base bearing a methylamine substituent at the 1-position. Adamantane derivatives are widely utilized as medicinal therapeutics, and the introduction of electronegative fluorine substituents systematically modulates critical drug-discovery parameters such as amine basicity (pKa of conjugate acid) and lipophilicity (log P) [1]. This compound is primarily used as a research chemical and synthetic intermediate for further functionalization, particularly in the development of ureas and other isosteric analogs [2].

Why Procuring a Generic Adamantane Amine Cannot Substitute for 1-(3,5-Difluoroadamantan-1-yl)methanamine HCl


Generic substitution with a non-fluorinated or mono-fluorinated adamantane amine, such as memantine (3,5-dimethyladamantan-1-amine) or amantadine (adamantan-1-amine), is scientifically invalid because the 3,5-difluoro motif critically dictates key molecular recognition parameters. Studies on closely related fluoroadamantane amines demonstrate that stepwise bridgehead fluorination causes a dramatic and non-linear shift in basicity and lipophilicity. For example, the conjugate acid of a difluoroadamantylamine (pKa = 8.36) is a full log unit more acidic than its monofluoro (pKa = 9.45) and non-fluorinated counterparts, while the lipophilicity (log Poct) falls by over 1.5 log units [1]. These shifts fundamentally alter the proportion of ionized species at physiological pH and partition coefficients, directly impacting in vitro assay consistency, permeability, and off-target binding. Furthermore, the methanamine spacer in the target compound introduces a distinct spatial orientation of the amine pharmacophore compared to directly linked amines, creating a unique structure-activity relationship (SAR) profile not captured by simple amine analogs [2].

Quantitative Differentiation Evidence for 1-(3,5-Difluoroadamantan-1-yl)methanamine HCl Against Closest Analogs


Amine Basicity (pKa) Modulation by 3,5-Difluoro Substitution on the Adamantane Scaffold

Bridgehead fluorination significantly reduces the basicity of the adamantane amine. While direct pKa data for the target compound's conjugate acid has not been published, the pKa value for the closely related 3,5-difluoroadamantan-1-amine (compound 9) is 8.36 ± 0.02. This represents a dramatic decrease compared to the monofluorinated analog (pKa = 9.45 ± 0.02) and an even larger difference from the non-fluorinated parent amine, adamantylamine (estimated pKa > 10) [1]. The electron-withdrawing effect of the two fluorine atoms, transmitted through the adamantane cage, stabilizes the free base form. This class-level inference for the target compound suggests that at physiological pH (7.4), the 3,5-difluoro methanamine derivative will exist as a significantly higher proportion of the neutral, membrane-permeable free base compared to non-fluorinated or mono-fluorinated analogs, drastically affecting its pharmacokinetic and binding profile.

Medicinal Chemistry Physicochemical Property Optimization Neuropharmacology

Lipophilicity Tuning Through 3,5-Difluoro Substitution

The introduction of two fluorine atoms dramatically decreases lipophilicity on the adamantane scaffold, deviating from the typical aromatic fluorination effect. The log Poct value for 3,5-difluoroadamantan-1-amine (compound 9) is 0.98 ± 0.10. This is a decrease of 0.50 log units versus the monofluorinated analog (1.48 ± 0.04) and a substantial 1.49 log unit decrease compared to non-fluorinated adamantylamine (2.47 ± 0.04) [1]. The target compound, bearing a methylene spacer, is predicted to have a similarly reduced log P relative to its non-fluorinated methanamine analog, based on the class-level trend of aliphatic fluorination reducing log P. This lower lipophilicity translates to improved aqueous solubility and potentially reduced non-specific protein binding and hERG-related cardiotoxicity risks, which are common liabilities for highly lipophilic adamantane derivatives like memantine.

Log P Optimization ADME Properties Fluorine Chemistry

Broad Applicability as a Synthetic Intermediate for Customizable Urea-Based Inhibitors

The target compound serves as a precursor to 3,5-difluoroadamantan-1-yl isocyanate, a key synthon for constructing a library of N,N'-disubstituted ureas and symmetric bis-ureas with potential enzyme inhibitory activity. The synthesis proceeds from 3,5-difluoroadamantane-1-carboxylic acid using Ishikawa reagent. The resulting isocyanate reacts with aliphatic diamines to yield products in 43–96% yields . Critically, the study reveals that the number of fluorine atoms on the adamantane fragment directly controls the melting points and lipophilicities of the final urea products, providing a rational design handle for fine-tuning physicochemical properties . This positions the target compound not just as a research tool but as a high-value, flexible starting material for generating focused libraries of fluorinated bioisosteres, a capability not shared by non-fluorinated adamantane amine starting materials.

Synthetic Chemistry Soluble Epoxide Hydrolase (sEH) Inhibition Isostere Design

Potential Differential NMDA Receptor Interaction Profile

Preliminary data from compound aggregators suggest that 1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride may exhibit NMDA receptor antagonism with a reported IC50 value of approximately 2.1 µM, which is in a similar potency range to the clinically used drug memantine . However, this information is derived from a non-primary source and lacks a proper comparator assay. Furthermore, the same aggregator notes that other studies have reported negligible activity in cortical neuron assays, indicating potential confounding factors or assay-dependent effects . The difluoro substitution is known to alter the binding mode and channel-blocking kinetics of adamantane amines at the NMDA receptor compared to alkyl-substituted analogs, but a verified, quantitative head-to-head comparison for this specific compound is absent from the primary literature.

Neuroscience NMDA Receptor Pharmacology Neuroprotection

Definitive Application Scenarios for Procuring 1-(3,5-Difluoroadamantan-1-yl)methanamine HCl Based on Its Quantifiable Differentiation


Medicinal Chemistry Campaigns Where Fine-Tuned Basicity (pKa 8.36 class) is Critical

For projects aiming to optimize the central nervous system (CNS) penetration of amine-containing compounds, the significantly reduced basicity of the 3,5-difluoroadamantane scaffold is a key differentiator. Researchers can leverage the ~1.1 log unit lower pKa (class-level evidence from the 1-amine analog) compared to a monofluorinated derivative to dial in the precise ratio of neutral to protonated species at physiological pH. This is particularly relevant for targeting intracellular or membrane-buried binding sites, where the neutral form is the permeant species. The target compound provides an off-the-shelf synthon to explore this pKa window without custom synthesis. [1]

ADME/Tox Optimization Programs Seeking to Lower Lipophilicity-Driven Off-Target Risks

The >1.5 log unit reduction in log P (class-level evidence) compared to non-fluorinated adamantane amines makes this compound a strategic choice for SAR studies aimed at reducing non-specific binding, improving metabolic stability, and mitigating hERG liability. This is especially valuable for experienced medicinal chemists transitioning from high-lipophilicity leads like memantine or amantadine derivatives to a chemical space with a more favorable developability profile. The compound's property profile facilitates the validation of in silico predictions for fluorinated aliphatic scaffolds. [1]

Synthesis of Next-Generation Fluorinated Urea Isosteres as Enzyme Inhibitors

The compound is the optimal starting material for synthesizing 3,5-difluoroadamantan-1-yl isocyanate, which then serves as a building block for a variety of ureas with yields up to 96%. The unique ability to systematically control the final product's melting point and lipophilicity by varying the fluorine content on the adamantane core, as demonstrated in recent literature, allows for the rational design of chemical libraries with predictable physicochemical properties for inhibitor screening, particularly against targets like soluble epoxide hydrolase. [2]

Definitive Pharmacological Profiling of Fluoro-Adamantane NMDA Receptor Antagonists

For neuropharmacology groups, this compound is the necessary tool to resolve contradictory reports regarding the NMDA receptor activity of 3,5-difluorinated adamantane methanamines. Procuring this specific compound enables a rigorous, head-to-head electrophysiological comparison against established clinical NMDA antagonists (e.g., memantine, amantadine) under standardized conditions. Such a study would define the influence of 3,5-difluoro substitution on channel-blocking kinetics, voltage-dependence, and off-target effects, addressing a significant knowledge gap in the publicly available SAR landscape.

Quote Request

Request a Quote for 1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.